4-(4-Methoxyphenyl)-1,3-thiazol-2-amine
Overview
Description
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a methoxyphenyl group
Scientific Research Applications
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and transporters . For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl group, acts as a potent and selective serotonin releasing agent and binds to alpha receptors .
Mode of Action
Based on the behavior of structurally similar compounds, it can be hypothesized that it might interact with its targets, leading to changes at the molecular level . For example, 4-Methoxyamphetamine binds to alpha receptors to mediate its effects .
Biochemical Pathways
For instance, benzophenones, which share a similar structure, have been found to inhibit the germination of cress and lettuce seeds .
Pharmacokinetics
Compounds with similar structures have been studied for their pharmacokinetic properties . For instance, N- (4-methoxyphenyl)-2- [4- (3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives were found to meet the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .
Result of Action
For instance, N- (4-methoxyphenyl)-2- [4- (3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives were found to have strong electronic characteristics and varied levels of affinity for target proteins .
Biochemical Analysis
Biochemical Properties
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for maintaining cellular energy balance and stress response, particularly under ischemic-like conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to improve neuronal tolerance to ischemia by enhancing mitochondrial homeostasis and bioenergy, and inhibiting mitochondrial apoptosis pathways . These effects are critical for cell survival and function, especially in stress conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification that links metabolism to cellular function . This modification plays a protective role by improving mitochondrial homeostasis and bioenergy, and inhibiting the mitochondrial apoptosis pathway. These molecular interactions are essential for the compound’s neuroprotective effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. The compound’s effects on cellular function have been observed to change over time, with long-term studies indicating sustained improvements in mitochondrial homeostasis and bioenergy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s role in enhancing O-GlcNAcylation suggests its involvement in metabolic pathways that link nutrient availability to cellular function . Understanding these pathways is essential for elucidating the compound’s overall metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are crucial for ensuring the compound reaches its site of action and exerts its effects efficiently.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For example, its enhancement of O-GlcNAcylation in mitochondria indicates its localization to these organelles . Understanding the targeting signals and post-translational modifications that direct the compound to specific subcellular locations is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetyl chloride
- 4-Methoxyphenol
- 4-Methoxyamphetamine
Uniqueness
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVEXKDPBRGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175251 | |
Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-04-3 | |
Record name | 2-Amino-4-(4-methoxyphenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2104-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-Methoxyphenyl)thiazol-2-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792VG4M5YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine as a potential anti-cancer agent?
A1: Research suggests that this compound exhibits antiproliferative activity by inhibiting tubulin polymerization. [] Tubulin is a protein crucial for cell division, forming microtubules that separate chromosomes during mitosis. By binding to the colchicine binding site of tubulin, this compound disrupts microtubule dynamics, ultimately leading to cell cycle arrest at the G2/M phase and inhibiting cancer cell proliferation. [] This mechanism is similar to that of CA-4, a known tubulin inhibitor. []
Q2: How does the structure of this compound influence its activity as a tubulin inhibitor?
A2: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited, research indicates that the presence of three aromatic rings with an amino linker is important for antiproliferative activity in similar compounds. [] Further research exploring modifications to the this compound scaffold could provide valuable insights into the key structural features responsible for its tubulin inhibitory activity and guide the development of more potent derivatives.
Q3: Beyond its potential as an anti-cancer agent, what other applications have been investigated for this compound and its derivatives?
A3: this compound serves as a valuable building block for synthesizing bifunctional reactive dyes. [, ] These dyes, incorporating monochlorotriazinyl and vinyl sulphone reactive groups, exhibit good colour strength and fastness properties when applied to nylon and cotton fabrics. [, ] The presence of the methoxy group on the phenyl ring in this compound contributes to the coloristic properties of the resulting dyes. [] This highlights the versatility of this compound in different application areas.
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